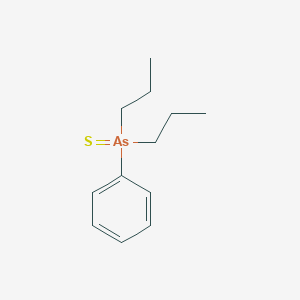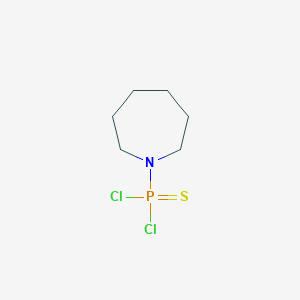
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) is a chemical compound with the molecular formula C6H12Cl2NOP It is characterized by the presence of a hexahydro-1H-azepin-1-yl group attached to a phosphonothioicdichloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) typically involves the reaction of hexahydro-1H-azepine with phosphonothioicdichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioicdichloride derivatives with different functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphonothioic acid derivatives, substituted phosphonothioicdichloride compounds, and various other functionalized derivatives. These products have diverse applications in different fields.
Wissenschaftliche Forschungsanwendungen
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonothioic derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) can be compared with other similar compounds, such as:
Phosphonic dichloride, (hexahydro-1H-azepin-1-yl)-(7CI): This compound has a similar structure but lacks the thio group, resulting in different chemical properties and reactivity.
Hexahydro-1H-azepin-1-yl derivatives: These compounds share the hexahydro-1H-azepin-1-yl group but have different functional groups attached, leading to variations in their applications and effects.
Eigenschaften
CAS-Nummer |
22965-04-4 |
|---|---|
Molekularformel |
C6H12Cl2NPS |
Molekulargewicht |
232.11 g/mol |
IUPAC-Name |
azepan-1-yl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl2NPS/c7-10(8,11)9-5-3-1-2-4-6-9/h1-6H2 |
InChI-Schlüssel |
BKCMEFBJAXKPNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)P(=S)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


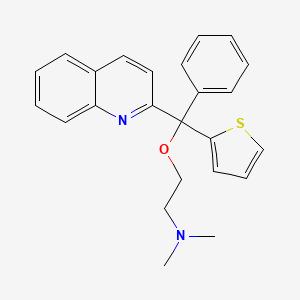
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
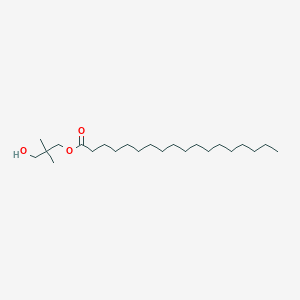


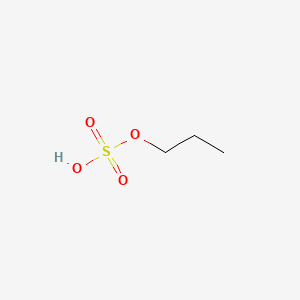
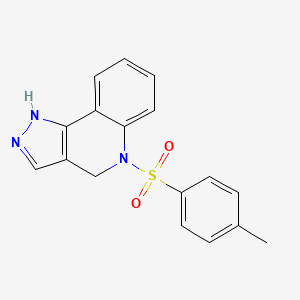
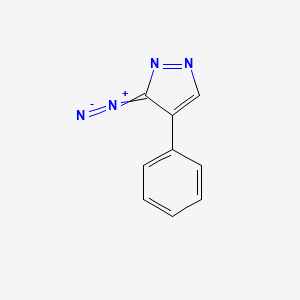
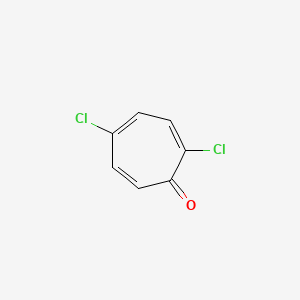
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)



